Fmoc-L-beta-homoalanine

Beschreibung

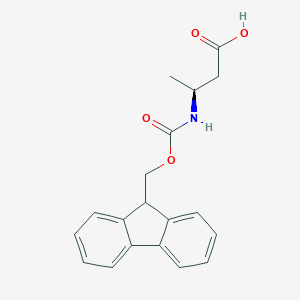

Fmoc-L-beta-homoalanine (CAS 193954-26-6) is a synthetic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₁₉H₁₉NO₄, with a molecular weight of 325.36 g/mol . Structurally, it differs from alanine by the insertion of a methylene group (-CH₂-) between the α-carbon and the carboxylic acid, creating a β-amino acid configuration. This modification enhances conformational flexibility in peptides, making it valuable for studying protein structure-activity relationships .

The compound is synthesized via the Arndt-Eistert reaction, which elongates the carbon chain of N-Fmoc-L-α-amino acids. This method achieves high yields (up to 82%) and purity (>95%) by coupling Fmoc-protected α-amino acids with diazomethane-derived intermediates . Commercial suppliers offer this compound in purities ranging from 95% to 98%, with prices varying between €26 and €327 per gram depending on vendor and batch size .

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMLSPRRJWJJQD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941092 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193954-26-6 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Two-Step Activation-Coupling Approach

A widely cited method involves a two-step process utilizing thionyl chloride (SOCl₂) and hydroxybenzotriazole (HOBt) derivatives for activation and coupling. As detailed in a 2019 patent, the synthesis begins with the reaction of Fmoc-β-alanine (Fmoc-β-Ala-OH) with SOCl₂ and HOBt to form the active ester intermediate, Fmoc-β-Ala-Bt. This intermediate is subsequently coupled with L-homoalanine (or its protected derivative) in a buffered aqueous system (pH 8–9) to yield Fmoc-L-β-homoalanine.

Key Reaction Conditions:

-

Step 1 (Activation):

-

Step 2 (Coupling):

This method achieves yields exceeding 70% with high purity (>95%), attributed to the selective activation of the β-alanine carboxyl group and the use of aqueous-compatible solvents.

Optimization Strategies for Industrial-Scale Production

Solvent and Reagent Selection

Industrial protocols prioritize cost-effectiveness and safety. The substitution of DMF with acetonitrile or THF in the coupling step reduces toxicity and simplifies waste management. Additionally, replacing HOBt with safer alternatives like ethyl cyano(hydroxyimino)acetate (Oxyma) minimizes explosion risks during large-scale reactions.

Purification Enhancements

Chromatographic methods, such as reverse-phase HPLC, are employed to achieve >99% purity for pharmaceutical-grade Fmoc-L-β-homoalanine. Key parameters include:

-

Column: C18 stationary phase.

-

Mobile phase: Gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Two-Step Activation | 70–75% | >95% | High | Moderate |

| SPPS-Compatible | 60–65% | >90% | Moderate | High |

| Enzymatic Synthesis | 50–55% | 85–90% | Low | Low (R&D only) |

Table 1. Comparison of Fmoc-L-β-homoalanine preparation methods.

The two-step activation method is favored for industrial applications due to its balance of yield and scalability. Enzymatic routes, while eco-friendly, remain limited by low throughput and incomplete stereocontrol .

Analyse Chemischer Reaktionen

Fmoc Deprotection Reactions

The fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for amines, enabling controlled peptide chain elongation.

Base-Mediated Cleavage

- Reagent : 20–30% piperidine in DMF or NMP .

- Mechanism : Base-induced β-elimination generates dibenzofulvene (DBF), which reacts with piperidine to form stable adducts (e.g., 9-(piperidin-1-yl)fluorene) .

- Kinetics : Deprotection typically completes in 5–30 minutes, depending on steric hindrance .

Alternative Bases

- DBU/piperidine mixtures : Reduce racemization risks during deprotection of sensitive residues (e.g., Cys) .

- Impact of Additives : Formic acid (5%) minimizes aspartimide formation in Asp-containing sequences by reducing backbone nitrogen deprotonation .

Incorporation into Peptide Chains

Fmoc-L-β-homoalanine participates in standard solid-phase peptide synthesis (SPPS) protocols:

Coupling Reactions

- Activation : Carbodiimides (DIC, EDCI) with additives like HOBt or OxymaPure .

- Efficiency : >95% coupling yield under optimized conditions.

Backbone Modifications

- β-Amino Acid Effect : The additional methylene group alters peptide conformation, enhancing resistance to proteolysis and enabling helical or sheet-like structures .

Side Reactions and Mitigation

Structural Impact on Peptides

Incorporating β-homoalanine induces conformational changes:

Backbone Flexibility

- Increased Torsional Freedom : The β-carbon extends the peptide backbone, enabling novel hydrogen-bonding patterns .

- Helical Propensity : Stabilizes 14-helical structures in β-peptides, as demonstrated in antifungal studies .

Thermodynamic Stability

- ΔG of Folding : β-peptides with β-homoalanine exhibit ΔG values 1.5–2.0 kcal/mol lower than α-peptide counterparts .

Comparative Reactivity with Other Fmoc-Amino Acids

Analytical Challenges

- HPLC Detection : Co-elution of β-Ala contaminants requires ion-pair chromatography for resolution .

- Mass Spectrometry : MALDI-TOF confirms β-homoalanine incorporation via +14 Da mass shift per residue .

Synthetic Limitations

Wissenschaftliche Forschungsanwendungen

Applications in Peptide Synthesis

Peptide Synthesis : Fmoc-L-beta-homoalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of beta-amino acids into peptides, which can enhance the stability and bioactivity of the resulting compounds. The additional methylene group in beta-homoalanine alters the conformation of the peptide backbone, potentially influencing its interactions with biological targets .

Case Study: Synthesis of Antimicrobial Peptides

Research has shown that peptides incorporating this compound exhibit enhanced antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the structural modifications introduced by beta-homoalanine can improve therapeutic efficacy.

Drug Development

Drug Development : The application of this compound extends to drug design, where its unique properties can be leveraged to create novel pharmaceuticals. Researchers are exploring its potential to target specific biological pathways, enhancing the development of therapeutic agents with improved specificity and reduced side effects .

Data Table: Comparison of Drug Candidates

| Compound Name | Target Pathway | Activity Level | Notes |

|---|---|---|---|

| Peptide A (with Fmoc-L-bhA) | Antimicrobial | High | Effective against MRSA |

| Peptide B (without bhA) | Antimicrobial | Moderate | Less effective than Peptide A |

| Peptide C (with bhA) | Anti-inflammatory | High | Shows promise in preclinical trials |

Bioconjugation

Bioconjugation : this compound is also used in bioconjugation processes, which involve linking biomolecules to create targeted delivery systems. This technique is crucial for developing therapies that minimize side effects while maximizing therapeutic efficacy .

Case Study: Targeted Drug Delivery Systems

Studies have demonstrated that bioconjugates formed using this compound can improve the targeting of drugs to specific tissues or cells, thereby enhancing treatment outcomes in various disease models .

Material Science

Material Science : The incorporation of this compound into polymers and nanomaterials has been explored for applications in sensors and drug delivery systems. Its ability to self-assemble into hydrogels allows for the creation of materials with tunable properties suitable for biomedical applications .

Data Table: Properties of Hydrogels Formed with Fmoc-Dipeptides

| Property | Value | Application |

|---|---|---|

| Critical Aggregation Concentration (CAC) | Low | Drug delivery systems |

| Mechanical Strength | High | Tissue engineering |

| Biocompatibility | Excellent | Biomedical implants |

Wirkmechanismus

The mechanism of action of Fmoc-L-beta-homoalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups . Upon deprotection, the amino group can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Enantiomeric Forms

- Fmoc-D-beta-homoalanine (CAS 201864-71-3):

Structural Analogs

- (S)-Fmoc-beta2-homoalanine (CAS 203854-58-4): Features a methyl group on the β-carbon (2-methylpropanoic acid backbone). Same molecular weight (325.36 g/mol) but altered steric properties. Purity >97% .

- Fmoc-2-chloro-l-homophenylalanine (CAS 1260590-75-7): Contains a chlorine substituent on the aromatic ring. Molecular weight 435.9 g/mol (C₂₅H₂₂ClNO₄). Enhances hydrophobicity and halogen bonding in peptides. Purity: 95% .

- Fmoc-Bta-OH (CAS 177966-60-8): Incorporates a benzothienyl group, increasing aromaticity. Molecular weight 443.5 g/mol (C₂₆H₂₁NO₄S). Used to modulate peptide electronic properties .

Functionalized Derivatives

- Fmoc-alpha-Me-L-Phe-OH (CAS 135944-05-7): Methylation at the α-carbon of phenylalanine. Molecular weight 401.45 g/mol (C₂₅H₂₃NO₄). Restricts backbone flexibility, favoring rigid peptide conformations .

- Fmoc-L-3-amino-4,4-diphenyl-butyric acid (CAS 332062-08-5): Diphenyl groups at the γ-position. Higher steric bulk influences peptide aggregation. Used in designing β-sheet mimics .

Table 1: Key Properties of this compound and Analogues

Biologische Aktivität

Fmoc-L-beta-homoalanine, a derivative of beta-homoalanine, is gaining attention in the fields of biochemistry and medicinal chemistry. This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), allowing researchers to create various peptide-based drugs and study their interactions with biological targets. Its unique structural properties and biological activities make it a valuable asset in drug development and biochemical research.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which plays a crucial role in its stability and reactivity during peptide synthesis. The presence of the Fmoc group allows for selective protection of the amino group, facilitating the formation of stable amide bonds during synthesis.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅N₁O₂ |

| Molecular Weight | 219.27 g/mol |

| CAS Number | 193954-26-6 |

| Solubility | Soluble in organic solvents |

This compound exhibits several biological activities, particularly antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the disruption of bacterial cell wall synthesis, which can be attributed to its structural similarity to natural amino acids that participate in peptide formation.

Target of Action

The primary targets for this compound are bacterial cell wall components, where it interferes with the normal biosynthesis pathways, leading to cell lysis and death.

Mode of Action

The compound's mode of action is characterized by its ability to form stable peptide bonds during synthesis, which can result in the production of antimicrobial peptides. These peptides can disrupt bacterial membranes or inhibit essential enzymatic functions within microbial cells .

Biochemical Analysis

This compound interacts with various enzymes and proteins involved in peptide synthesis. Its stability under laboratory conditions allows it to serve effectively as a protecting group for amines, ensuring that the desired chemical reactions proceed without undesired side reactions.

Cellular Effects

In cellular assays, this compound has demonstrated effectiveness in promoting peptide formation while minimizing racemization—a common issue in peptide synthesis that can lead to reduced biological activity .

Research Findings and Case Studies

Recent studies have highlighted the utility of this compound in developing novel antimicrobial peptides. For instance, researchers have synthesized peptides incorporating this amino acid and tested their efficacy against various bacterial strains. The results indicate a significant reduction in bacterial viability when treated with these peptides, showcasing their potential as therapeutic agents .

Case Study: Antimicrobial Peptide Development

In one notable study, peptides synthesized with this compound exhibited enhanced activity against MRSA compared to control peptides lacking this amino acid. The incorporation of this compound improved the peptides' overall stability and potency due to its favorable interaction with bacterial membranes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is readily incorporated into peptides during synthesis but requires careful consideration regarding its stability and degradation pathways post-synthesis. The compound's protective Fmoc group is cleaved under specific conditions during peptide release from solid supports, allowing for controlled delivery in therapeutic applications.

Q & A

Q. What is the role of Fmoc-L-beta-homoalanine in solid-phase peptide synthesis (SPPS)?

this compound serves as a non-natural amino acid building block in SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino terminus during iterative coupling steps. Deprotection is achieved using piperidine (20% in DMF), enabling stepwise peptide elongation. Its beta-homoalanine backbone introduces structural flexibility, which is critical for studying peptide conformation and stability .

Q. What are the solubility and storage recommendations for this compound?

The compound is soluble in water or 1% acetic acid, making it compatible with aqueous reaction conditions. For long-term stability, store desiccated at -20°C to prevent hydrolysis of the Fmoc group. Solutions should be prepared fresh to avoid degradation .

Q. How should this compound be handled safely despite its low hazard classification?

While classified as non-hazardous under GHS, standard laboratory precautions are recommended: use gloves, N95 masks, and eyeshields to minimize exposure. Reactions should be conducted in a fume hood due to the use of volatile solvents like DMF or TFA .

Advanced Questions

Q. How can dipeptide formation be minimized during Fmoc protection of beta-homoalanine?

Dipeptide byproducts arise from unintended coupling between unprotected amino groups and activated Fmoc reagents. To suppress this:

- Maintain reaction pH >7 (using NaHCO₃) to ensure amino group deprotonation, but avoid excessive alkalinity (pH >9) to prevent Fmoc cleavage.

- Optimize stoichiometry: Use a slight excess of Fmoc-Cl (1.2–1.5 eq) and control reagent concentration to reduce intermolecular coupling .

Q. What analytical methods are recommended to confirm the purity and structure of this compound?

- HPLC : Reverse-phase C18 columns with UV detection (260 nm for Fmoc) assess purity (>98% by area normalization).

- 1H-NMR : Characteristic signals include the Fmoc aromatic protons (7.3–7.8 ppm) and the beta-homoalanine backbone (δ 1.5–2.5 ppm for CH₂ groups).

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ for C₁₉H₁₉NO₄: 338.1 Da) .

Q. How does the beta-homoalanine backbone influence peptide self-assembly in hydrogels?

The extended methylene chain in beta-homoalanine enhances hydrophobic interactions and alters π-π stacking of Fmoc groups, promoting fibrillar nanostructures. For example, Fmoc-beta-homoalanine forms stable hydrogels at neutral pH, with fiber morphology confirmed by TEM and X-ray diffraction. Adjusting pH or co-assembling with other Fmoc-amino acids can modulate mechanical properties for biomedical applications .

Q. What strategies are effective in resolving contradictions between crystal and gel-phase structural data for Fmoc-protected amino acids?

Crystal structures may not fully represent gel-phase packing due to dynamic solvent interactions. To reconcile discrepancies:

- Compare fiber X-ray diffraction patterns with simulated data from single-crystal structures.

- Use solid-state NMR to probe hydrogen-bonding networks in gels.

- For this compound, prioritize gel-phase data, as crystal packing (e.g., planar Fmoc interactions) may not reflect fibrillar hydrogen-bonding motifs .

Q. How can reaction yields be improved during coupling of this compound in SPPS?

- Activation : Use HOBt/EDC or Oxyma Pure/DIC for efficient carboxylate activation.

- Solvent : DMF or NMP enhances solubility.

- Double coupling : Repeat the coupling step with fresh reagents if residual free amines are detected via Kaiser test.

- Microwave-assisted synthesis : Reduces reaction time and improves coupling efficiency for sterically hindered residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.